8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of sulfonyl groups, a fluorinated aromatic ring, and a thiophene moiety, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This involves reacting the spirocyclic core with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to form the sulfonyl derivatives.
Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is typically introduced through a nucleophilic aromatic substitution reaction. This step requires the use of a fluorinated aromatic compound and a suitable nucleophile under controlled conditions.
Incorporation of the Thiophene Moiety: The thiophene group is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides under appropriate conditions.
Substitution: The aromatic ring and thiophene moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of sulfonyl groups and the spirocyclic structure can interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the spirocyclic structure provides rigidity and specificity in binding. The fluorinated aromatic ring and thiophene moiety can enhance the compound’s affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 8-((4-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 8-((4-Bromo-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 8-((4-Methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
The uniqueness of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane lies in the presence of the fluorinated aromatic ring, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or non-halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S3/c1-14-13-15(19)4-5-16(14)28(22,23)20-8-6-18(7-9-20)21(10-11-26-18)29(24,25)17-3-2-12-27-17/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOORGJPAKBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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